molecular formula C6H7IN2 B13658427 (6-Iodopyridin-2-yl)methanamine

(6-Iodopyridin-2-yl)methanamine

Cat. No.: B13658427
M. Wt: 234.04 g/mol
InChI Key: AGICGSGGILRUEQ-UHFFFAOYSA-N
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Description

(6-Iodopyridin-2-yl)methanamine: is an organic compound that belongs to the class of pyridine derivatives It features an iodine atom attached to the sixth position of the pyridine ring and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodopyridin-2-yl)methanamine typically involves the iodination of a pyridine derivative followed by the introduction of a methanamine group. One common method includes:

    Iodination: Starting with 2-methylpyridine, the compound is iodinated using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.

    Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Iodopyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the methanamine group.

    Substitution: The iodine atom in this compound can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organolithium reagents are employed.

Major Products:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of deiodinated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: (6-Iodopyridin-2-yl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in cross-coupling reactions such as Suzuki and Heck reactions.

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical processes.

Mechanism of Action

The mechanism of action of (6-Iodopyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The methanamine group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

    (6-Bromopyridin-2-yl)methanamine: Similar structure but with a bromine atom instead of iodine.

    (6-Chloropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of iodine.

    (6-Fluoropyridin-2-yl)methanamine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: (6-Iodopyridin-2-yl)methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

(6-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2

InChI Key

AGICGSGGILRUEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)CN

Origin of Product

United States

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